molecular formula C11H16ClN3S B12216825 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12216825
M. Wt: 257.78 g/mol
InChI Key: MKRRRSPMMMOQPU-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with dimethyl groups and a thienylmethyl group attached to a methanamine moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thienylmethyl Group: This step involves the reaction of the dimethylpyrazole with a thienylmethyl halide (e.g., thienylmethyl chloride) in the presence of a base like sodium hydride.

    Formation of Methanamine Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thienyl rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the methanamine moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and thienyl-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine: Lacks the dimethyl groups on the pyrazole ring.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Lacks the thienylmethyl group.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furanylmethyl)methanamine: Contains a furanyl group instead of a thienyl group.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of both dimethyl groups on the pyrazole ring and the thienylmethyl group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

MKRRRSPMMMOQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CS2)C.Cl

Origin of Product

United States

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